3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
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Overview
Description
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluorophenyl, sulfamoyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Sulfamoyl Intermediate: The reaction between 3-fluoroaniline and chlorosulfonic acid yields 3-fluorophenylsulfonamide.
Coupling Reaction: The final step involves coupling the sulfamoyl intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Used in the development of advanced materials due to its unique structural properties.
Biological Studies: Employed in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- 3-chloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide
Uniqueness
The uniqueness of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both chloro and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-28-19-9-8-17(29(26,27)24-16-7-3-6-15(22)11-16)12-18(19)23-20(25)13-4-2-5-14(21)10-13/h2-12,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAWRCGKOIECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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